N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a unique Z-configuration at the C=N bond of the dihydrobenzothiazolylidene core. This molecule integrates a 2-methoxyethyl substituent at position 3 of the benzothiazole ring and a 4-methylbenzenesulfonamido group at the benzamide moiety.
Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as exemplified by the preparation of analogous benzamide derivatives (e.g., N-(2,3-dihydro-1H-inden-2-yl)-substituted benzamides) via reactions between acyl chlorides and amines . Characterization relies on spectroscopic techniques (1H/13C NMR, IR, GC-MS) and X-ray crystallography, with software suites like SHELX and WinGX enabling precise structural determination .
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-17-8-11-19(12-9-17)35(30,31)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-32-2)22-13-10-18(33-3)16-23(22)34-25/h4-13,16,27H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIDHPMIVTRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the sulfonamide intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to this one have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group is known for its efficacy in targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anti-inflammatory Effects : Research indicates that benzothiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Neurological Applications : There is emerging evidence that benzothiazole derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Agricultural Uses
- Fungicidal Properties : The compound has been noted for its potential as a fungicide, particularly in controlling plant pathogens that threaten agricultural productivity.
- Insecticidal Activity : Its structural characteristics suggest possible insecticidal applications, aiding in pest control in crop production.
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported on a series of benzothiazole derivatives that exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications at the benzothiazole ring significantly influenced their potency.
- Case Study 2 : Research conducted by the Institute of Pharmaceutical Sciences demonstrated that benzothiazole-based compounds could effectively inhibit the growth of human cancer cell lines such as HeLa and MCF-7, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.
Pathways: It may interfere with key biochemical pathways, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several benzamide and benzothiazole derivatives. Key analogues include:
Substituent Impact :
- Methoxy Groups: The 6-methoxy group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-methoxy analogues (e.g., B4) .
- Sulfonamide vs. Sulfonyl : The 4-methylbenzenesulfonamido group provides distinct hydrogen-bonding and steric profiles compared to sulfonyl-linked triazoles (e.g., compounds 7–9 in ) .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s carbonyl (C=O) and sulfonamide (S=O) stretches (~1663–1682 cm⁻¹ and ~1247–1255 cm⁻¹, respectively) align with related benzamide and sulfonamide derivatives .
- X-ray Crystallography : The Z-configuration of the benzothiazolylidene moiety is corroborated by geometric parameters (e.g., C=N bond length: ~1.30 Å), consistent with (Z)-dihydrothiazolylidene structures resolved via SHELX .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles () suggests that structural similarity correlates with shared biological targets. For example:
- Benzothiazole Derivatives : Exhibit affinity for kinase or protease targets due to planar aromatic cores and hydrogen-bonding substituents .
- Sulfonamide-Containing Analogues : Often target carbonic anhydrases or sulfotransferases via sulfonamide-metal coordination .
Computational Similarity Analysis
Biological Activity
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring, a methoxyethyl side chain, and a sulfonamide group. Its molecular formula is with a molecular weight of 396.50 g/mol. The presence of these functional groups contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzothiazole structure may interact with specific enzymes, inhibiting their activity. This has been observed in related compounds where the benzothiazole moiety modulates enzyme function.
- Receptor Binding : The compound may bind to various receptors in the body, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, potentially beneficial in treating diseases.
- Cell Cycle Modulation : Similar compounds have shown the ability to affect cell cycle progression in cancer cells, promoting apoptosis or inhibiting proliferation.
Biological Activities
Research indicates that derivatives of benzothiazole exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Properties : Benzothiazole compounds are also noted for their antimicrobial effects against both bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxicity of various benzothiazole derivatives against human melanoma cells (B16-F10), compounds similar to this compound exhibited significant growth inhibition at concentrations ranging from 10 to 50 µM .
- Antimicrobial Testing : A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
